molecular formula C8H9NO3S B14018033 N-(Methanesulfonyl)-N-phenylformamide CAS No. 68984-89-4

N-(Methanesulfonyl)-N-phenylformamide

Cat. No.: B14018033
CAS No.: 68984-89-4
M. Wt: 199.23 g/mol
InChI Key: SZQMYECQSIEIGO-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-phenylformamide (hypothetical structure) is a formamide derivative featuring a phenyl group and a methanesulfonyl group attached to the nitrogen atom. The formamide group (N–CHO) is flanked by electron-withdrawing (methanesulfonyl) and aromatic (phenyl) substituents, which influence its electronic and steric properties. Such compounds are typically intermediates in organic synthesis, particularly in the formation of amines, heterocycles, or functionalized aromatic systems .

Properties

CAS No.

68984-89-4

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

N-methylsulfonyl-N-phenylformamide

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9(7-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

SZQMYECQSIEIGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

N-formylation is the introduction of a formyl group (-CHO) onto an amine nitrogen. For N-(Methanesulfonyl)-N-phenylformamide, the challenge lies in selectively formylating an amine nitrogen already substituted with a methanesulfonyl group and a phenyl group, often requiring mild and chemoselective conditions to avoid side reactions or over-formylation.

Microwave-Assisted, Metal-Free Chemoselective N-Formylation Using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide

An alternative approach employs a novel formylating agent, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, under microwave irradiation to achieve rapid and chemoselective N-formylation of aromatic amines.

  • Reaction conditions: Microwave irradiation at 70 °C for 20 minutes.
  • Advantages: Metal-free, mild, rapid, and highly chemoselective.
  • Yields: Good to excellent (53–96%) across diverse amines, including sterically hindered and less reactive aromatic amines.
  • Scalability: The method is amenable to gram-scale synthesis.
  • Additional applications: Enables in situ synthesis of benzimidazole and isocyanide derivatives from the N-formylated intermediates.

This method's mildness and efficiency make it a strong candidate for synthesizing this compound, especially when sensitive functional groups are present.

Catalyst- and Solvent-Free N-Formylation Using Formic Acid or Ethyl Formate

A straightforward and cost-effective approach involves direct N-formylation under solvent- and catalyst-free conditions using formic acid or ethyl formate as the formylating agent at moderate temperature (~60 °C).

  • Reaction conditions: Heating amines neat with formic acid or ethyl formate.
  • Time: Ranges from minutes to a few hours depending on substrate.
  • Yields: Moderate to excellent yields (up to 97%) for aromatic amines.
  • Substrate scope: Includes a variety of substituted anilines, with halogen, nitro, hydroxyl, and other functional groups tolerated.
  • Advantages: Simple, scalable, and environmentally friendly without the need for catalysts or solvents.

This method could be adapted to N-(Methanesulfonyl)-N-phenylamine substrates to yield the target formamide efficiently.

Summary Table of Preparation Methods for this compound

Method Key Reagents Conditions Yield Range (%) Advantages Notes
Sodium Borohydride + CO2 in DMF NaBH4, CO2, DMF 90–100 °C, 24 h Fair to Good (50–85) Catalyst-free, sustainable Transamidation contributes; good functional group tolerance
Microwave-Assisted with 2-Formyl-1,3-dimethylimidazolium iodide 2-Formyl-1,3-dimethylimidazolium iodide, microwave 70 °C, 20 min 53–96 Rapid, metal-free, chemoselective Scalable; suitable for sensitive substrates
Catalyst- and Solvent-Free with Formic Acid/Ethyl Formate Formic acid or ethyl formate 60 °C, 5 min to hours Moderate to Excellent (80–97) Simple, cost-effective, green No catalyst or solvent needed

Chemical Reactions Analysis

Types of Reactions

N-methylsulfonyl-N-phenyl-formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylsulfonyl-N-phenyl-formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylsulfonyl-N-phenyl-formamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features of N-(Methanesulfonyl)-N-phenylformamide with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Pathway
This compound C₉H₁₀N₂O₃S 242.25 (calc) Phenyl, methanesulfonyl Hypothetical: Formylation of N-(methanesulfonyl)aniline
N-Phenylmethanesulfonamide () C₇H₉NO₂S 171.22 Phenyl, methanesulfonyl Sulfonation of aniline derivatives
N-(4-Iodobutyl)-N-phenylformamide (4d, ) C₁₁H₁₄INO₂ 330.03 Phenyl, 4-iodobutyl Formylation of 4-iodobutylamine
N-(5-bromopentan-2-yl)-N-phenylformamide (5p, ) C₁₃H₁₇BrNO₂ 330.03 Phenyl, 5-bromopentan-2-yl Formylation of brominated amines
N-(4-(Diethylamino)butyl)-N-phenylformamide (17, ) C₁₅H₂₄N₂O 248.36 Phenyl, diethylamino-butyl Alkylation of diethylamine with bromoalkyl intermediates

Key Observations :

  • Electron Effects : Methanesulfonyl groups (as in the target compound) are strong electron-withdrawing groups, which increase the electrophilicity of the formamide carbonyl compared to alkyl-substituted analogs (e.g., 4d, 5p). This enhances reactivity toward nucleophilic attack .
  • Steric Hindrance : Bulky substituents (e.g., naphthalen-2-ylthio in 10c, ) reduce reaction rates in substitution reactions, whereas smaller groups like methanesulfonyl may balance reactivity and steric accessibility .

Physical Properties

Melting Points and Solubility
  • N-Phenylmethanesulfonamide (): Melting point = 93–97°C; high crystallinity due to hydrogen bonding from sulfonamide NH .
  • N-Phenylformamide Derivatives : Generally liquids or low-melting solids (e.g., compound 17 in is a yellow oil) due to reduced hydrogen-bonding capacity compared to sulfonamides .
Spectroscopic Data
  • 13C NMR :
    • Formamide carbonyl (C=O) in N-phenylformamides appears at δ ~163 ppm (e.g., 163.4 ppm in 4d ).
    • Methanesulfonyl groups in sulfonamides (e.g., ) show SO₂ carbon shifts at δ ~40–44 ppm .
Reactivity in Substitution Reactions
  • Alkyl-Substituted Formamides (e.g., 4d, 5p): Bromo or iodo substituents enable nucleophilic substitutions (e.g., with amines in to form diamines) .
  • Sulfonamide Derivatives : Methanesulfonyl groups stabilize negative charges, making them suitable for elimination reactions or as leaving groups in specialized conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Methanesulfonyl)-N-phenylformamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting aniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature for 2–4 hours .
  • Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Use stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq) to drive the reaction to completion. Purification via column chromatography (ethyl acetate/hexane) yields >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify sulfonamide protons (δ 3.0–3.5 ppm for CH3_3SO2_2) and formamide carbonyl (δ 160–165 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 213 [M+H]+^+) confirm molecular weight. Fragmentation patterns validate the sulfonamide group .
  • IR Spectroscopy : Stretching vibrations for S=O (~1350 cm1^{-1}) and C=O (~1680 cm1^{-1}) bonds .

Q. How should this compound be stored to ensure stability?

  • Storage Guidelines : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N2_2). Avoid moisture to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for sulfonamide derivatives?

  • Approach : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For example, Hirshfeld surface analysis clarifies hydrogen bonding and π-stacking interactions in crystal structures .
  • Case Study : Discrepancies in 13^{13}C NMR data for similar compounds were resolved by comparing solvent effects (DMSO vs. CDCl3_3) .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Mechanism : Competing reactions, such as over-sulfonylation or N-chlorination, may occur if methanesulfonyl chloride is added too rapidly. For example, N-methyl-diethanolamine reacts with methanesulfonyl chloride to form chlorinated byproducts via azonia ion intermediates .
  • Mitigation : Use dropwise addition of methanesulfonyl chloride and monitor reaction progress via TLC .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Tools : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes) .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How does this compound degrade under environmental or physiological conditions?

  • Degradation Pathways : Hydrolysis of the sulfonamide group in acidic/basic media generates phenylformamide and methanesulfonic acid. Photodegradation studies under UV light (λ = 254 nm) show a half-life of ~48 hours .
  • Analytical Methods : High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products .

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